Nepinalone
Overview
Description
Nepinalone is a synthetic compound primarily known for its antitussive (cough suppressant) properties. It is marketed under various trade names such as Placatus, Tussolvina, and Nepitus . This compound acts primarily at the level of the central nervous system, providing relief from coughing without exerting central nervous system depressant properties .
Preparation Methods
Nepinalone can be synthesized through a reaction involving 2-phenylpropionic acid chloride and piperidine . The process involves the following steps:
Reaction of 2-phenylpropionic acid chloride with piperidine: This step forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound.
Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.
Chemical Reactions Analysis
Nepinalone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: This compound can undergo substitution reactions, particularly at the piperidine ring, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Nepinalone has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Research on this compound’s effects on cellular processes and its interactions with biological molecules is ongoing.
Mechanism of Action
Nepinalone exerts its effects primarily by modulating the gamma-aminobutyric acid system in the brain. It enhances the activity of gamma-aminobutyric acid at the gamma-aminobutyric acid-A receptors, stabilizing neuronal activity and reducing excitability . This action results in a calming effect, reducing anxiety and elevating mood. Additionally, its action on gamma-aminobutyric acid-A receptors has anticonvulsant properties, making it a potential candidate for treating epilepsy .
Comparison with Similar Compounds
Nepinalone is unique in its dual-action on the gamma-aminobutyric acid system, providing both antitussive and anticonvulsant effects. Similar compounds include:
Codeine: An opioid used for its antitussive and analgesic properties.
Dextromethorphan: A non-opioid cough suppressant with fewer side effects than codeine.
Cloperastine: Another antitussive that acts on the central nervous system but with a different mechanism of action.
This compound’s unique mechanism of action and dual therapeutic effects make it a valuable compound in both research and clinical settings.
Properties
IUPAC Name |
1-methyl-1-(2-piperidin-1-ylethyl)-3,4-dihydronaphthalen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-18(11-14-19-12-5-2-6-13-19)16-8-4-3-7-15(16)9-10-17(18)20/h3-4,7-8H,2,5-6,9-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXGRCNWGOHSDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCC2=CC=CC=C21)CCN3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865051 | |
Record name | 1-Methyl-1-[2-(piperidin-1-yl)ethyl]-3,4-dihydronaphthalen-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22443-11-4 | |
Record name | Nepinalone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22443-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nepinalone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022443114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nepinalone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13445 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-Methyl-1-[2-(piperidin-1-yl)ethyl]-3,4-dihydronaphthalen-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NEPINALONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9806LPR7G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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